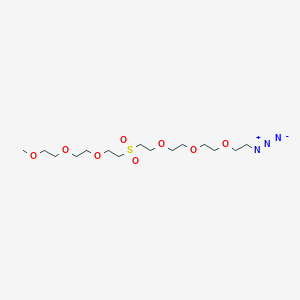
Azide-PEG9-amido-C4-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Azide-PEG9-amido-C4-Boc is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The synthesis typically involves the following steps:
Azidation: The incorporation of azide groups into the PEG chains.
Amidation: The formation of amide bonds to link the PEG chains with other functional groups.
Boc Protection: The addition of a tert-butyl (Boc) protecting group to stabilize the compound during synthesis
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
Azide-PEG9-amido-C4-Boc undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of triazoles by reacting azides with alkynes in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azides with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts.
SPAAC: Strained alkynes like DBCO or BCN are used without the need for additional catalysts.
Major Products
The major products formed from these reactions are triazoles, which are important in various chemical and biological applications .
科学研究应用
Azide-PEG9-amido-C4-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules for imaging and therapeutic purposes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
作用机制
Azide-PEG9-amido-C4-Boc exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups to form triazoles, which can then be used to link various molecules. This mechanism is particularly useful in the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein through the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
Azide-PEG4-amido-C4-Boc: A shorter PEG chain variant used in similar applications.
Azide-PEG12-amido-C4-Boc: A longer PEG chain variant offering different solubility and stability properties.
Alkyne-PEG9-amido-C4-Boc: Contains an alkyne group instead of an azide group, used in complementary click chemistry reactions
Uniqueness
Azide-PEG9-amido-C4-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. Its azide group allows for versatile click chemistry applications, making it a valuable tool in the synthesis of complex molecules like PROTACs .
属性
IUPAC Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O12/c1-30(2,3)46-29(36)7-5-4-6-28(35)32-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-33-34-31/h4-27H2,1-3H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUPDBSTXCBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














